3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-1-ADAMANTANECARBOXAMIDE
Overview
Description
3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-1-ADAMANTANECARBOXAMIDE is a complex organic compound that features a triazole ring, a fluorinated phenyl group, and an adamantane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-1-ADAMANTANECARBOXAMIDE typically involves multiple steps, starting with the preparation of the triazole ring and the adamantane carboxamide. The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions . The adamantane carboxamide is then introduced through a coupling reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane moiety, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include hydroxylated adamantane derivatives, dihydrotriazole compounds, and various substituted phenyl derivatives .
Scientific Research Applications
3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-1-ADAMANTANECARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is being explored for its potential as an antifungal and antibacterial agent due to the presence of the triazole ring, which is known for its bioactivity.
Materials Science: The unique structural features of the compound make it a candidate for the development of advanced materials, including polymers and nanomaterials.
Biological Research: The compound is used in studies investigating the interaction of fluorinated aromatic compounds with biological systems.
Mechanism of Action
The mechanism of action of 3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-1-ADAMANTANECARBOXAMIDE involves its interaction with specific molecular targets. The triazole ring can inhibit the synthesis of ergosterol, a key component of fungal cell membranes, thereby exerting antifungal effects . The fluorinated phenyl group enhances the compound’s binding affinity to its targets, while the adamantane moiety provides structural stability and enhances lipophilicity.
Comparison with Similar Compounds
Similar Compounds
Voriconazole: A triazole antifungal agent with a similar triazole ring structure.
Fluconazole: Another triazole antifungal with a simpler structure but similar mechanism of action.
Itraconazole: A triazole antifungal with a more complex structure and broader spectrum of activity.
Uniqueness
3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-1-ADAMANTANECARBOXAMIDE is unique due to its combination of a triazole ring, a highly fluorinated phenyl group, and an adamantane moiety. This combination provides enhanced bioactivity, stability, and lipophilicity compared to other triazole compounds.
Properties
IUPAC Name |
3-(3-chloro-1,2,4-triazol-1-yl)-N-[2-fluoro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClF4N4O/c21-17-26-10-29(28-17)19-7-11-3-12(8-19)6-18(5-11,9-19)16(30)27-15-4-13(20(23,24)25)1-2-14(15)22/h1-2,4,10-12H,3,5-9H2,(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSAISYRPRDYQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)Cl)C(=O)NC5=C(C=CC(=C5)C(F)(F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClF4N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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